Benzenesulfonamide, 4-amino-N-(1-(phenylmethyl)-1H-imidazol-2-yl)-
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Overview
Description
Benzenesulfonamide, 4-amino-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-amino-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with a suitable imidazole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. For example, the synthesis might involve the use of chloroacetamide derivatives and ammonium salts, followed by intramolecular cyclization and rearrangement reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-amino-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups, into the molecule.
Scientific Research Applications
Benzenesulfonamide, 4-amino-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-amino-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can disrupt various physiological processes, making the compound useful in treating diseases like glaucoma and certain cancers .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, 4-amino-N-(4-methoxyphenyl)-: This compound has a methoxy group instead of the phenylmethyl group, which can alter its chemical properties and applications.
4-Amino-N-(2-methoxyphenyl)benzenesulfonamide:
Uniqueness
The uniqueness of benzenesulfonamide, 4-amino-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- lies in its specific structure, which includes both an imidazole ring and a phenylmethyl group. This combination provides distinct chemical properties, such as enhanced binding affinity to certain enzymes, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
71795-52-3 |
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Molecular Formula |
C16H16N4O2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-amino-N-(1-benzylimidazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H16N4O2S/c17-14-6-8-15(9-7-14)23(21,22)19-16-18-10-11-20(16)12-13-4-2-1-3-5-13/h1-11H,12,17H2,(H,18,19) |
InChI Key |
IUFUHMBSVVFYSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2NS(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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